3-Cyclopropylthiomorpholine 1,1-dioxide

CAS No.:

Cat. No.: VC14379329

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2S |

|---|---|

| Molecular Weight | 175.25 g/mol |

| IUPAC Name | 3-cyclopropyl-1,4-thiazinane 1,1-dioxide |

| Standard InChI | InChI=1S/C7H13NO2S/c9-11(10)4-3-8-7(5-11)6-1-2-6/h6-8H,1-5H2 |

| Standard InChI Key | GDSPHXRNGCJAHG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2CS(=O)(=O)CCN2 |

Introduction

Structural Characteristics

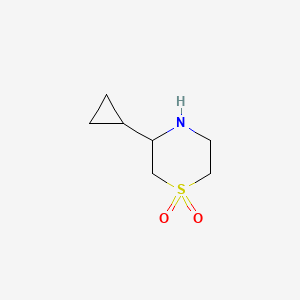

3-Cyclopropylthiomorpholine 1,1-dioxide consists of a six-membered thiomorpholine ring (1,4-thiazinane) oxidized at the sulfur atom to form a sulfone group (1,1-dioxide). A cyclopropyl group is attached to the third carbon of the ring. The hydrochloride salt form (C₇H₁₄ClNO₂S) is commonly used in research due to enhanced stability and solubility .

The cyclopropyl group introduces ring strain, influencing reactivity and molecular interactions, while the sulfone group enhances hydrophilicity and metabolic stability .

Synthesis and Oxidation Pathways

The synthesis of 3-cyclopropylthiomorpholine 1,1-dioxide typically involves two steps: (1) preparation of the thiomorpholine precursor and (2) oxidation to the sulfone.

Precursor Synthesis

3-Cyclopropylthiomorpholine is synthesized via cyclization reactions. A common route involves:

-

Nucleophilic Substitution: Reaction of cyclopropylamine with a dihalide or diepoxide to form the thiomorpholine backbone.

-

Ring Closure: Intramolecular cyclization under basic conditions (e.g., NaOH/K₂CO₃).

Oxidation to Sulfone

The thiomorpholine is oxidized to the 1,1-dioxide using strong oxidizing agents:

-

Hydrogen Peroxide (H₂O₂): In acidic conditions (e.g., HCl) to yield the hydrochloride salt .

-

m-CPBA (meta-Chloroperbenzoic Acid): For selective oxidation without ring degradation .

Example Reaction Conditions

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| H₂O₂, HCl | Room temperature, 12–24 hours | ~80% | |

| m-CPBA | Dichloromethane, 0–5°C | ~70% |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water, methanol) due to ionic interactions. The free base shows enhanced solubility in organic solvents (e.g., DMSO, DMF) .

| Solvent | Solubility (Free Base) | Solubility (Hydrochloride) |

|---|---|---|

| Water | Low | Moderate |

| DMSO | High | High |

| Ethyl Acetate | Moderate | Low |

Applications in Research and Industry

Pharmaceutical Intermediates

3-Cyclopropylthiomorpholine 1,1-dioxide is used in synthesizing kinase inhibitors and modulators. For example:

-

mGluR2 Modulators: Incorporated into quinoline-based compounds targeting metabotropic glutamate receptors .

-

Benzoimidazole Derivatives: Linked to urea-based scaffolds for kinase inhibition .

Material Science

The sulfone group enhances polymer flexibility and thermal stability. It is explored in:

Biochemical Studies

| Hazard Code | Precautionary Measures |

|---|---|

| H315 | Wear protective gloves |

| H319 | Use eye protection |

| H335 | Avoid inhalation |

Research Trends and Future Directions

Emerging Applications

-

Agrochemicals: Derivatives are tested as safer pesticides due to reduced environmental persistence .

-

Cosmetics: Sulfone groups may enhance skin penetration of active ingredients .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume